alpha-(1,1'-Biphenyl)-4-yl-2-benzofuranmethanol
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Overview
Description
Alpha-(1,1’-Biphenyl)-4-yl-2-benzofuranmethanol: is an organic compound that features a biphenyl group attached to a benzofuran ring through a methanol linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-(1,1’-Biphenyl)-4-yl-2-benzofuranmethanol typically involves the following steps:
Formation of Biphenyl Derivative: The biphenyl derivative can be synthesized through Suzuki-Miyaura cross-coupling reactions, which involve the reaction of aryl halides with aryl boronic acids in the presence of a palladium catalyst.
Benzofuran Formation: The benzofuran ring can be formed through cyclization reactions involving phenol derivatives and aldehydes under acidic conditions.
Methanol Linkage:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can convert the methanol group to a methyl group or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles such as halides and amines are commonly used.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Methyl derivatives.
Substitution Products: Various functionalized biphenyl and benzofuran derivatives.
Scientific Research Applications
Chemistry:
Biology and Medicine:
Drug Candidates: Derivatives of this compound have shown potential as drug candidates for targeting specific enzymes and receptors.
Industry:
Mechanism of Action
The mechanism by which alpha-(1,1’-Biphenyl)-4-yl-2-benzofuranmethanol exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
1,8-Naphthalimide Derivatives: These compounds are also used in optoelectronic applications and share similar structural features with alpha-(1,1’-Biphenyl)-4-yl-2-benzofuranmethanol.
Biphenyl Derivatives: Compounds such as 4-amyl-4’-oxy-1,1’-biphenyl exhibit similar chemical properties and applications.
Uniqueness: Alpha-(1,1’-Biphenyl)-4-yl-2-benzofuranmethanol is unique due to its specific combination of biphenyl and benzofuran structures, which confer distinct photophysical and chemical properties, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
82158-27-8 |
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Molecular Formula |
C21H16O2 |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
1-benzofuran-2-yl-(4-phenylphenyl)methanol |
InChI |
InChI=1S/C21H16O2/c22-21(20-14-18-8-4-5-9-19(18)23-20)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-14,21-22H |
InChI Key |
ARCUPWRDHBYITA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC4=CC=CC=C4O3)O |
Origin of Product |
United States |
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